5,5-Dimethyl-4-thia-1-hexene
Overview
Description
5,5-Dimethyl-4-thia-1-hexene is an organic compound that belongs to the class of thioethers It is characterized by the presence of a sulfur atom within its molecular structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-thia-1-hexene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butene with a sulfur-containing reagent such as hydrogen sulfide or a thiol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Fractional distillation is often employed to separate and purify the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-thia-1-hexene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The double bond in the molecule allows for electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,5-Dimethyl-4-thia-1-hexene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-thia-1-hexene involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, enzymes, and other biomolecules, influencing their activity. The double bond allows for addition reactions, which can modify the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Thia-1-hexene: Lacks the dimethyl substitution at the 5-position.
Diphenyl sulfide: Contains two phenyl groups instead of the hexene structure.
Dibenzyl sulfide: Contains two benzyl groups instead of the hexene structure.
Uniqueness
5,5-Dimethyl-4-thia-1-hexene is unique due to the presence of both a sulfur atom and a double bond within its structure, along with the dimethyl substitution
Properties
IUPAC Name |
2-methyl-2-prop-2-enylsulfanylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-5-6-8-7(2,3)4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBMCVKDUXKQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191284 | |
Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37850-75-2 | |
Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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